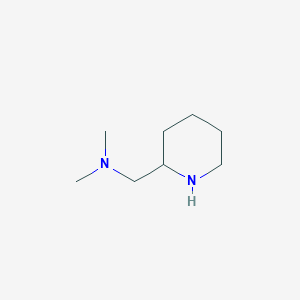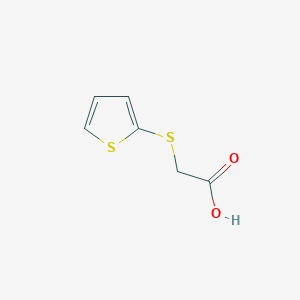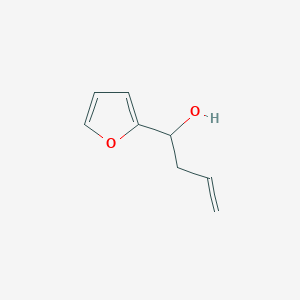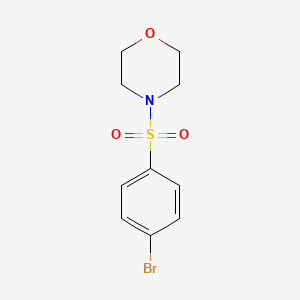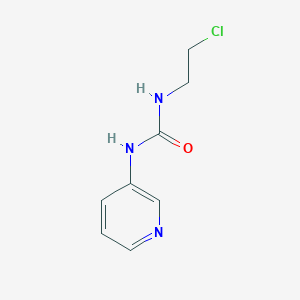
N-(2-氯乙基)-N'-(3-吡啶基)脲
描述
N-(2-Chloroethyl)-N'-(3-pyridinyl)urea is a compound with potential antitumor properties and significant cytotoxicity against certain cancer cell lines (Gaudreault et al., 1988).
Synthesis Analysis
The synthesis of derivatives of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea involves reactions with various agents, such as alkylanilines and triphosgene. These synthesis processes have been explored for their potential in creating anticancer agents (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea and its derivatives has been analyzed using techniques like X-ray diffraction. This analysis has provided insights into the planarity of the urea cation and the role of hydrogen bonding in these compounds (Velikova et al., 1999).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including complexation and unfolding, to form multiply hydrogen-bonded complexes. Such reactions are crucial for understanding their potential biological activities and interactions (Corbin et al., 2001).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, have been explored in studies. These analyses are important for understanding the stability and solubility of these compounds (Ke & Xue, 2008).
Chemical Properties Analysis
The chemical properties, especially related to antitumor activity and interactions with biological targets, are a key focus of research. N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives have shown selective alkylation properties, which are important for their potential therapeutic applications (Mounetou et al., 2001).
科学研究应用
抗肿瘤活性
- N-(2-氯乙基)-N'-(3-吡啶基)脲衍生物在抗肿瘤活性方面表现出有希望的结果。研究表明,具有这种结构的某些化合物对AH13肝瘤和L1210白血病等肿瘤具有很高的活性。这些化合物在腹腔内和静脉内系统中均表现出有效性(Miyahara, Kamiya, Maekawa, & Odashima, 1979)。
抗肿瘤作用机制
- 对这些化合物的抗肿瘤作用机制进行了研究。例如,一项研究探讨了这些化合物与生物模型化合物的化学反应,提出了可能的抗肿瘤作用机制,基于它们的相互作用(Miyahara, Sueyoshi, & Kamiya, 1985)。
抗过敏潜力
- 发现N-(2-氯乙基)-N'-(3-吡啶基)脲的一些衍生物表现出潜在的抗过敏活性。这些发现表明了除了抗肿瘤效果之外的更广泛的治疗应用范围(Lesher, Singh, & Mielens, 1982)。
抗有丝分裂剂
- N-芳基-N'-(2-氯乙基)脲,包括N-(2-氯乙基)-N'-(3-吡啶基)脲在内,正在研究作为抗有丝分裂剂。这些化合物通过选择性烷基化β-微管蛋白诱导微管蛋白聚合物解聚来改变细胞骨架。这为它们在癌症治疗中的应用打开了可能性(Mounetou, Legault, Lacroix, & C.-Gaudreault, 2001)。
对微管稳定性的影响
- 已经表征了某些N-(2-氯乙基)-N'-(3-吡啶基)脲化合物与β-微管蛋白的相互作用。这项研究揭示了这些化合物如何影响微管的稳定性和动力学,这对于理解它们作为化疗药物的潜力至关重要(Fortin, Bouchon, Chambon, Lacroix, Moreau, Chezal, Degoul, & C.-Gaudreault, 2011)。
在耐药癌症中的潜力
- 研究表明,某些N-(2-氯乙基)-N'-(3-吡啶基)脲衍生物对各种耐药肿瘤细胞具有有效性。这表明它们在治疗对传统抗癌药物耐药的癌症中具有潜力(C.-Gaudreault, Alaoui-Jamali, Batist, Béchard, Lacroix, & Poyet, 2004)。
代谢和排泄
- 已经研究了1-芳基-3-(2-氯乙基)脲的代谢和排泄,其中包括N-(2-氯乙基)-N'-(3-吡啶基)脲。了解它们的代谢途径对评估它们作为抗肿瘤药物的潜力和安全性至关重要(Maurizis, Rapp, Azim, Gaudreault, Veyre, & Madelmont, 1998)。
属性
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-3-5-11-8(13)12-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKZUTAGOUFZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930314 | |
| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-N'-(3-pyridinyl)urea | |
CAS RN |
13908-58-2 | |
| Record name | NSC83110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

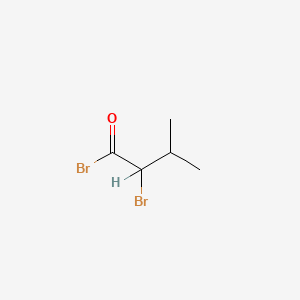
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
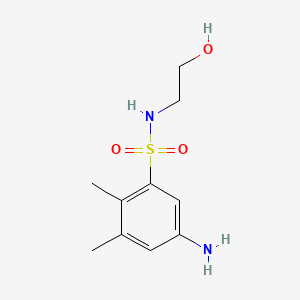
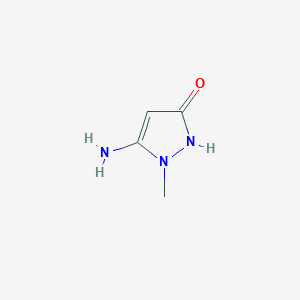
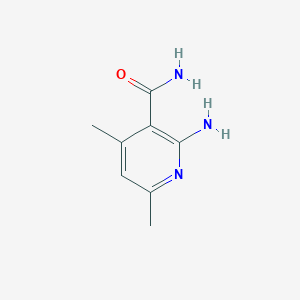
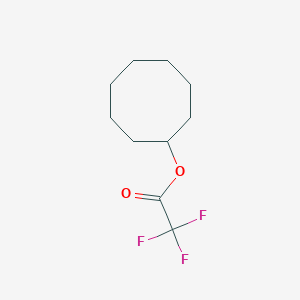
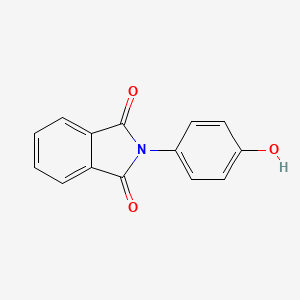
![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
